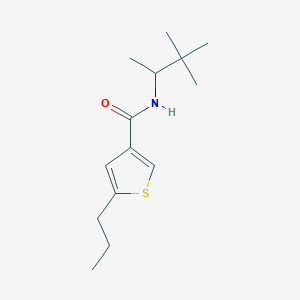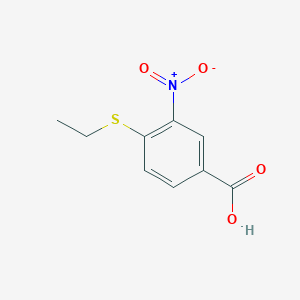![molecular formula C14H15N3O3S B4578458 methyl 3-({[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4578458.png)
methyl 3-({[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thiophene and pyridine derivatives involves multistep reactions including condensation, Michael addition, and cyclization processes. For example, the synthesis and X-ray structure analysis of related compounds have demonstrated the complexity of these reactions and the precise conditions required for successful synthesis. One study detailed the product formation from a reaction involving 2-aminobenzothiazole and dimethyl but-2-ynedioate, highlighting the intricate molecular interactions and structural formations that can occur during synthesis (Chan, Ma, & Mak, 1977).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, provides detailed insights into the arrangement of atoms within a compound. The molecular structure of related thiophene derivatives has been extensively studied, revealing the spatial configuration and bonding patterns critical to understanding the compound's chemical behavior. For instance, the structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate was determined, showcasing the importance of intra- and intermolecular hydrogen bonding in stabilizing the crystal structure (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
Chemical Reactions and Properties
The chemical reactions involving thiophene and pyridine derivatives are diverse, including substitutions, additions, and cyclizations. These reactions are influenced by the compound's functional groups and electronic structure. The formation of thienopyrimidinones from methyl 3-amino-2-thiophene carboxylate through reactions with orthoesters and primary amines exemplifies the reactivity of such compounds and their potential for generating a wide range of derivatives (Hajjem, Khoud, & Baccar, 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding how a compound behaves in different environments. Studies on related compounds have provided valuable data on these properties, highlighting the impact of molecular structure on physical characteristics. For example, the crystal structure of a related compound provided insights into its geometric configuration and the potential interactions it may have in solid form (Wang, Pan, Song, & Li, 2014).
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
A significant application of such compounds is in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. For instance, Sahu et al. (2015) developed a one-pot multicomponent protocol for the synthesis of tetrasubstituted thiophenes, highlighting the compound's utility in creating complex molecules efficiently (S. Sahu et al., 2015).
Drug Discovery and Medicinal Applications
Methyl 3-amino-6-[(hetero)arylethynyl]thiopheno[3,2-b]pyridine-2-carboxylates, derived from similar compounds, have been evaluated for their growth inhibitory activity on human tumor cell lines, indicating their potential in drug discovery and medicinal chemistry (M. Queiroz et al., 2011).
Advanced Material Development
In the development of advanced materials, compounds like methyl 3-({[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate serve as intermediates in synthesizing complex molecular structures that can be used in organic solar cells, demonstrating the compound's role in enhancing the efficiency of energy conversion devices (Menglan Lv et al., 2014).
Organic Synthesis and Catalysis
The compound's applications extend to organic synthesis and catalysis, where its derivatives are used in creating novel organic reactions and catalysts that facilitate the synthesis of complex molecules with high specificity and yield. For example, the synthesis of pyridine-pyrimidines and their bis-derivatives catalyzed by novel catalysts highlights the utility of similar compounds in facilitating organic transformations (Fahime Rahmani et al., 2018).
Propriétés
IUPAC Name |
methyl 3-[(4,6-dimethylpyridin-2-yl)carbamoylamino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-8-6-9(2)15-11(7-8)17-14(19)16-10-4-5-21-12(10)13(18)20-3/h4-7H,1-3H3,(H2,15,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKIQSYIBUMNSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=C(SC=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4578387.png)



![methyl (4-{[(3-pyridinylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B4578409.png)
![3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4578411.png)
![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide](/img/structure/B4578427.png)
![6-{4-[2-chloro-5-(trifluoromethyl)phenyl]-5-mercapto-4H-1,2,4-triazol-3-yl}-3(2H)-pyridazinone](/img/structure/B4578428.png)
![2-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4578432.png)

![methyl 5-ethyl-2-({[(1-methyl-4-piperidinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4578453.png)
![5-(4-fluorophenyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole](/img/structure/B4578463.png)
![4-{[4-(2-thienylmethyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4578470.png)
![7-[(pentafluorobenzyl)oxy]-3-(2-quinolinyl)-2H-chromen-2-one](/img/structure/B4578477.png)